molecular formula C11H11NO2 B1452605 (2-Methoxyquinolin-3-yl)methanol CAS No. 1038969-22-0

(2-Methoxyquinolin-3-yl)methanol

Cat. No. B1452605
CAS RN: 1038969-22-0
M. Wt: 189.21 g/mol
InChI Key: ZYZUULGZQZCRCQ-UHFFFAOYSA-N
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Description

“(2-Methoxyquinolin-3-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of quinoline, which is a class of organic compounds that are widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “(2-Methoxyquinolin-3-yl)methanol” consists of a quinoline ring with a methoxy group at the 2-position and a methanol group at the 3-position . The InChI code for this compound is 1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Methoxyquinolin-3-yl)methanol” is a powder with a molecular weight of 189.21 . Its melting point is between 78-80°C .

Scientific Research Applications

Synthesis of Cyano-Quinoline Derivatives

The compound has been utilized in the synthesis of new cyano-quinoline derivatives via the Baylis–Hillman reaction . These derivatives are significant due to their presence in various natural products, particularly alkaloids. The quinoline skeleton is integral in designing synthetic compounds with diverse pharmacological properties. The reaction involving (2-Methoxyquinolin-3-yl)methanol leads to novel compounds with potential applications in medicinal chemistry.

Antioxidant and Antimicrobial Agent Development

Research has explored the use of (2-Methoxyquinolin-3-yl)methanol in developing agents with antioxidant and antimicrobial properties . The structural features of the compound contribute to its efficacy in these roles, making it a valuable component in the creation of new therapeutic agents.

Biological and Pharmaceutical Activity

Quinoline derivatives, including (2-Methoxyquinolin-3-yl)methanol, are known for their broad spectrum of biological responses. They have been investigated for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . This makes them a privileged structure in drug discovery programs.

Material Science Applications

The compound is available in high purity forms suitable for material science applications. It can be used in the synthesis of materials requiring precise chemical properties and is relevant in semiconductor and electronics grades .

Synthetic Organic Chemistry

(2-Methoxyquinolin-3-yl)methanol serves as a vital scaffold in synthetic organic chemistry. It is used in various synthetic routes and functionalization processes to create compounds with desired pharmacological activities .

Green Chemistry

The compound is involved in green chemistry approaches, promoting more sustainable chemical processes. It is used in solvent-free reaction conditions and can be activated by microwave and ultraviolet irradiation, utilizing eco-friendly and safe reusable catalysts .

Safety And Hazards

The safety information for “(2-Methoxyquinolin-3-yl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-methoxyquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZUULGZQZCRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyquinolin-3-yl)methanol

CAS RN

1038969-22-0
Record name (2-methoxyquinolin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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